4-[(Trifluoroethenyl)oxy]but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Trifluoroethenyl)oxy]but-1-ene is a chemical compound with the molecular formula C6H7F3O. It is characterized by the presence of a trifluoroethenyl group attached to an ether linkage, which is further connected to a butene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trifluoroethenyl)oxy]but-1-ene typically involves the reaction of a trifluoroethenyl-containing precursor with a butene derivative. One common method involves the use of trifluoroethanol and but-1-ene in the presence of a strong acid catalyst to facilitate the etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes, where the reaction conditions are optimized for high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Trifluoroethenyl)oxy]but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated ethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[(Trifluoroethenyl)oxy]but-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance
Wirkmechanismus
The mechanism by which 4-[(Trifluoroethenyl)oxy]but-1-ene exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroethenyl group is highly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is harnessed in the synthesis of complex molecules and materials, where the compound acts as a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluoro (3-oxapent-4-ene)sulfonyl fluoride
- Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- 2,2,3,3,4,4,5,5,6,6-decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
Uniqueness
4-[(Trifluoroethenyl)oxy]but-1-ene is unique due to its specific combination of a trifluoroethenyl group and a butene chain, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
847643-31-6 |
---|---|
Molekularformel |
C6H7F3O |
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
4-(1,2,2-trifluoroethenoxy)but-1-ene |
InChI |
InChI=1S/C6H7F3O/c1-2-3-4-10-6(9)5(7)8/h2H,1,3-4H2 |
InChI-Schlüssel |
DFHPOIODNKJREU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC(=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.